6-苯胺尿嘧啶

描述

6-Anilinouracils (6-AUs) are dGTP analogues which selectively inhibit the DNA polymerase III of Bacillus subtilis and other Gram-positive bacteria . They have been developed to enhance the potential of the 6-AUs as antimicrobial agents .

Synthesis Analysis

A structure-activity relationship was developed involving substitutions of the uracil N3 position in two 6-AU platforms: 6-(3,4-trimethyleneanilino)uracil (TMAU) and 6-(3-ethyl-4-methylanilino)uracil (EMAU) . Series of N3-alkyl derivatives of both 6-AUs were synthesized and tested for their ability to inhibit purified B. subtilis DNA polymerase III and the growth of B. subtilis in culture .Molecular Structure Analysis

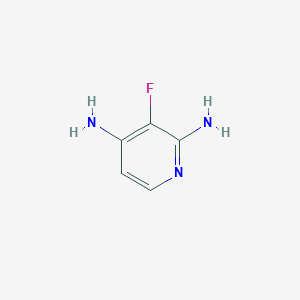

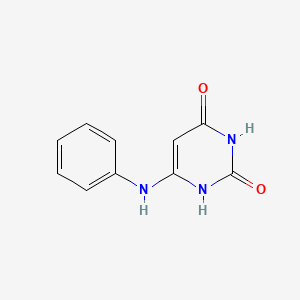

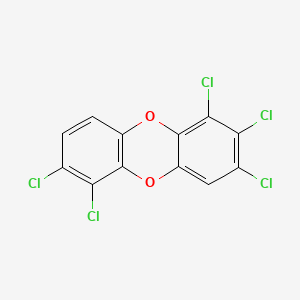

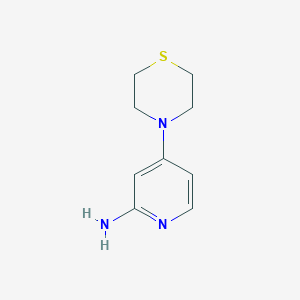

The molecular structure of 6-Anilinouracil is based on the uracil molecule, with an aniline group attached at the 6 position . The structure-activity relationship involves substitutions at the uracil N3 position .Chemical Reactions Analysis

Alkyl groups ranging in size from ethyl to hexyl enhanced the capacity of both platforms to bind to the polymerase, and with the exception of hexyl, they also significantly enhanced their antimicrobial potency . N3 substitution of the EMAU platform with more hydrophilic hydroxyalkyl and methoxyalkyl groups marginally enhanced anti-polymerase III activity but enhanced antibacterial potency severalfold .科学研究应用

抑制细菌 DNA 聚合酶

6-苯胺尿嘧啶 (6-AU) 主要因其抑制细菌中 DNA 聚合酶 III 的能力而受到研究,特别是在革兰氏阳性菌种中。研究表明,这些化合物可以显着阻碍细菌(如枯草芽孢杆菌)中的 DNA 复制,从而展示了它们作为抗菌剂的潜力。6-AU 的构效关系表明,尿嘧啶 N3 位点的修饰可以增强它们与聚合酶的结合和抗菌效力,某些烷基可以改善这种相互作用 (Tarantino 等人,1999)。

针对革兰氏阳性菌的抗菌活性

6-苯胺尿嘧啶因其对一系列革兰氏阳性菌的抗菌活性而受到研究。尿嘧啶环的 N-3 烷基上的修饰导致衍生物对细菌 DNA 聚合酶 III 表现出强抑制作用,并显示出治疗由耐甲氧西林葡萄球菌和耐万古霉素肠球菌等病原体引起的感染的希望。这类化合物与市售抗生素没有交叉耐药性,使其成为治疗耐药菌株的新途径 (Tarantino 等人,1999)。

合成和优化抗菌活性

研究还集中在合成各种 6-苯胺尿嘧啶衍生物以优化其抗菌活性。研究已经确定了特定的苯胺和尿嘧啶取代基,以最大限度地提高对细菌 DNA 聚合酶 III 的抑制效力。特别是羟基丁基和甲氧基丁基衍生物显示出有效的抗菌作用。这些发现有助于开发基于 6-苯胺尿嘧啶骨架的更有效的抗菌剂 (Zhi 等人,2003)。

靶向 DNA 聚合酶 III 的新型抗菌剂

苯胺尿嘧啶衍生物代表了一类新型抗菌剂,对革兰氏阳性菌具有良好的活性,特别是对当前治疗耐药的细菌。它们的机制涉及靶向复制特异性 DNA 聚合酶 III,将其验证为抗菌剂开发的新靶点。这种特异性和作用方式为日益严重的抗生素耐药性问题提供了潜在的解决方案 (Daly 等人,2000)。

作用机制

未来方向

The development of 6-Anilinouracil and its derivatives as antimicrobial agents is a promising area of research . The structure of 6-anilinouracils can tolerate substituents of considerable size and structural variety and, thus, can be manipulated to significantly enhance the antibacterial potency of this novel class of polymerase III-specific inhibitors .

属性

IUPAC Name |

6-anilino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQUTFERHHKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309528 | |

| Record name | 6-anilinouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Anilinouracil | |

CAS RN |

7269-15-0 | |

| Record name | NSC212235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-anilinouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b][1,4]benzodioxin](/img/structure/B3066272.png)